

Reconstitution of Lyophilized Thrombin B-Chain (147-158) for Experimental Applications

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Compound of Interest

Compound Name: *Thrombin B-Chain (147-158)*
(human)

Cat. No.: *B1518464*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Beyond its role in hemostasis, thrombin is a potent signaling molecule that elicits a variety of cellular responses, including platelet activation, inflammation, and cell proliferation, primarily through the activation of Protease-Activated Receptors (PARs). [1][2][3] The thrombin molecule is composed of an A-chain and a B-chain, with the catalytic activity residing in the B-chain. [4][5]

This document provides detailed application notes and protocols for the reconstitution and experimental use of the lyophilized synthetic peptide corresponding to the 147-158 region of the human Thrombin B-chain. The amino acid sequence for this fragment is W-L-L-R-K-W-I-Q-K-V-I-D. Due to the absence of specific experimental data for this particular fragment in the public domain, the following protocols are based on general best practices for handling and reconstituting lyophilized peptides of similar characteristics.

Product Information and Storage

Characteristic	Description
Product Name	Thrombin B-Chain (147-158), Human
Amino Acid Sequence	Trp-Leu-Leu-Arg-Lys-Trp-Ile-Gln-Lys-Val-Ile-Asp
Molecular Formula	C ₈₅ H ₁₃₈ N ₂₂ O ₁₅
Molecular Weight	1692.1 g/mol
Appearance	White lyophilized powder
Purity	>95% (as determined by HPLC)
Storage	Lyophilized peptide should be stored at -20°C or -80°C for long-term storage.[4][6] Upon receipt, it is recommended to store the vial in a desiccator to minimize moisture absorption.

Reconstitution of Lyophilized Peptide

The solubility of a peptide is largely determined by its amino acid composition.[7][8] The Thrombin B-Chain (147-158) fragment has a mix of hydrophobic (Trp, Leu, Ile, Val) and basic (Arg, Lys) residues. This composition suggests that it may have limited solubility in neutral aqueous solutions and may require a specific solvent for complete dissolution.

Recommended Solvents

Based on the peptide sequence, the following solvents are recommended for reconstitution. It is advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.

Solvent	Concentration	Remarks
Sterile Deionized Water	Up to 1 mg/mL	May have limited solubility. Sonication may aid dissolution. [8]
10% Acetic Acid in Sterile Water	Up to 2 mg/mL	The acidic pH will protonate the basic residues (Arg, Lys), increasing solubility.
Dimethyl Sulfoxide (DMSO)	Up to 5 mg/mL	Suitable for highly hydrophobic peptides.[7] Note: DMSO may be toxic to cells at higher concentrations.

Reconstitution Protocol

- **Equilibrate the Vial:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.[4]
- **Centrifuge the Vial:** Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6]
- **Add the Solvent:** Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
- **Dissolve the Peptide:** Gently vortex or sonicate the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide. Visually inspect the solution to ensure there are no undissolved particulates.[4]
- **Storage of Stock Solution:** Aliquot the reconstituted peptide solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Peptide solutions are generally less stable than the lyophilized powder.[4] For short-term storage (up to one week), the solution can be kept at 4°C.

Experimental Protocols

The Thrombin B-Chain (147-158) fragment may be used in a variety of experiments to investigate its potential biological activity. Given its origin from the catalytic B-chain of thrombin, potential applications could include studies on enzyme kinetics, receptor binding, or cellular signaling.

In Vitro Enzyme Activity Assay

This protocol describes a general procedure to assess if the Thrombin B-Chain (147-158) fragment can modulate the enzymatic activity of thrombin.

Materials:

- Human α -thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Thrombin B-Chain (147-158) stock solution
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of the Thrombin B-Chain (147-158) peptide in the assay buffer.
- In a 96-well plate, add 20 μ L of each peptide dilution. Include a control with assay buffer only.
- Add 20 μ L of a fixed concentration of human α -thrombin to each well.
- Incubate the plate at 37°C for 15 minutes.
- Add 160 μ L of the chromogenic substrate to each well to initiate the reaction.
- Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

- Calculate the rate of substrate cleavage for each concentration of the peptide and compare it to the control.

Cell-Based Signaling Assay (Calcium Mobilization)

This protocol outlines a method to determine if the Thrombin B-Chain (147-158) fragment can induce intracellular calcium mobilization, a common downstream effect of PAR activation.

Materials:

- Human platelets or a cell line expressing PARs (e.g., HEK293-PAR1)
- Thrombin B-Chain (147-158) stock solution
- Positive control (e.g., Thrombin or PAR1-activating peptide)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- Cell culture medium
- Fluorescence plate reader or microscope

Procedure:

- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Add the cells to a 96-well plate.
- Measure the baseline fluorescence.
- Add different concentrations of the Thrombin B-Chain (147-158) peptide to the wells. Include a positive control and a vehicle control.
- Immediately start recording the fluorescence intensity over time.
- Analyze the data to determine the change in intracellular calcium concentration in response to the peptide.

Data Presentation

The following tables provide examples of how quantitative data from the above experiments can be presented.

Table 1: Effect of Thrombin B-Chain (147-158) on Thrombin Enzymatic Activity

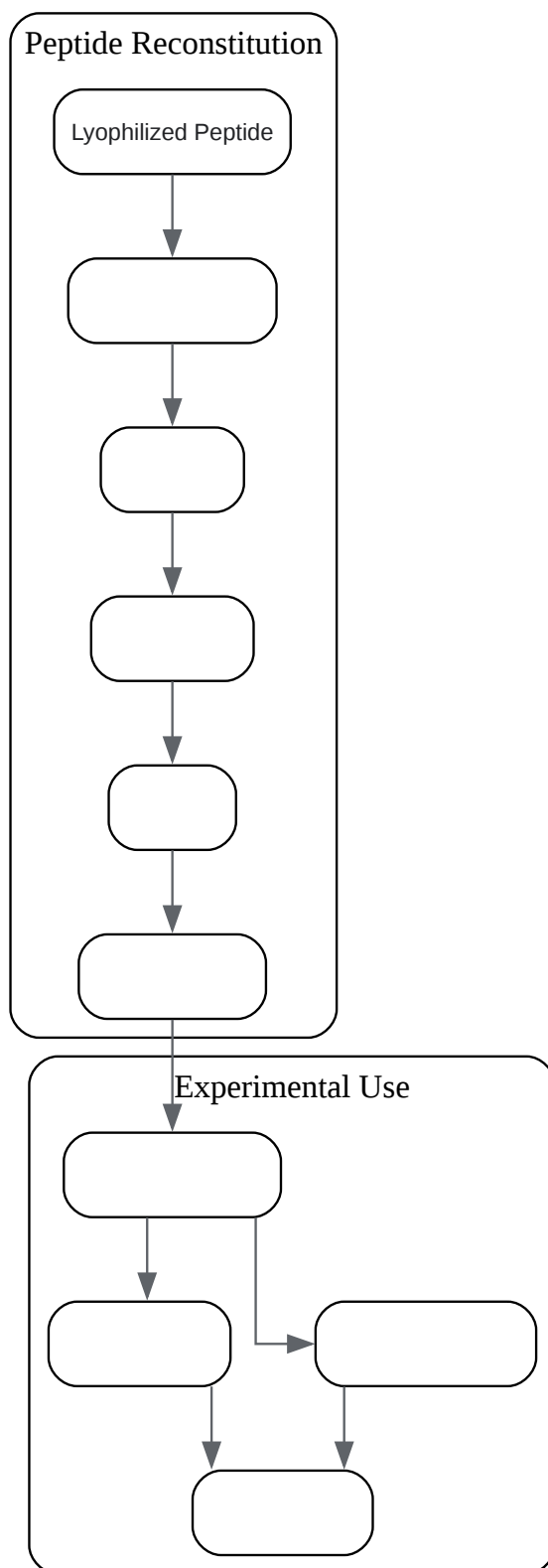
Peptide Concentration (μM)	Rate of Substrate Cleavage (mOD/min)	% Inhibition
0 (Control)	100.5 ± 5.2	0
1	98.2 ± 4.8	2.3
10	85.1 ± 6.1	15.3
50	62.7 ± 3.9	37.6
100	45.3 ± 4.5	54.9

Table 2: Calcium Mobilization in HEK293-PAR1 Cells in Response to Thrombin B-Chain (147-158)

Treatment	Concentration (μM)	Peak Fluorescence Intensity (Arbitrary Units)	Fold Change over Baseline
Vehicle Control	-	150 ± 10	1.0
Thrombin	0.1	850 ± 45	5.7
Thrombin B-Chain (147-158)	1	162 ± 12	1.1
Thrombin B-Chain (147-158)	10	210 ± 15	1.4
Thrombin B-Chain (147-158)	100	350 ± 25	2.3

Visualizations

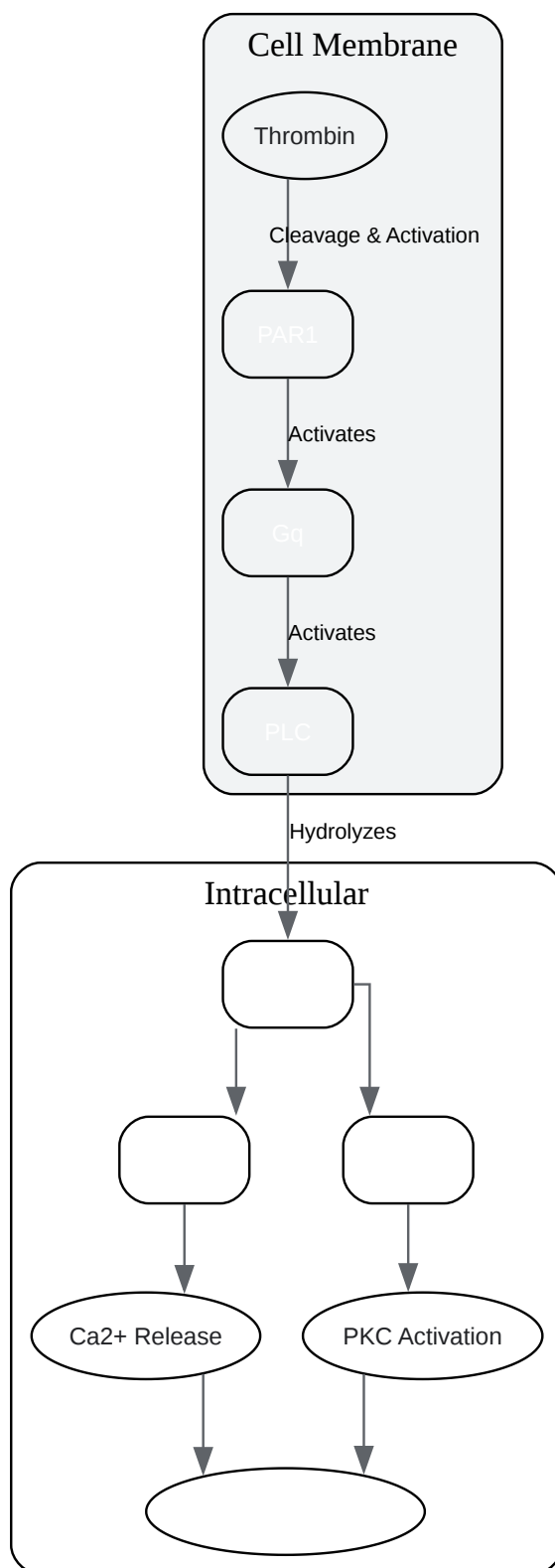
Experimental Workflow for Peptide Reconstitution and Use



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Caption: Workflow for reconstituting and using the lyophilized peptide.

Simplified Thrombin Signaling Pathway via PAR1



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Caption: Thrombin-mediated PAR1 signaling cascade.

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- To cite this document: BenchChem. [Reconstitution of Lyophilized Thrombin B-Chain (147-158) for Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1518464#reconstitution-of-lyophilized-thrombin-b-chain-147-158-for-experiments]

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